![molecular formula C19H23FN2 B5674585 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine CAS No. 52899-80-6](/img/structure/B5674585.png)
1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has been synthesized and characterized for various applications, primarily in the field of medicinal chemistry.
Synthesis Analysis
- A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized using a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).
- Another similar compound, (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, was synthesized from (2R,5S)-2,5-Dimethylpiperazine (Jian, 2011).
Molecular Structure Analysis
- The molecular structure of related piperazine derivatives has been studied using techniques like X-ray diffraction, showing how these molecules crystallize and their intermolecular interactions (Sanjeevarayappa et al., 2015).
- The crystal structure of another derivative, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was analyzed to understand its conformation and hydrogen bonding patterns (Özbey et al., 1998).
Chemical Reactions and Properties
- Piperazine derivatives have been involved in various chemical reactions, leading to the formation of compounds with potential biological activities. For instance, benzylpiperazine derivatives related to 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine were synthesized and their metabolites studied (Ohtaka et al., 1989).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and stability, are crucial for their potential application in various fields. The thermal stability and crystallographic properties of related piperazine derivatives have been studied (Awasthi et al., 2014).
Chemical Properties Analysis
- The chemical properties, including reactivity and interaction with other molecules, are key to understanding the potential applications of these compounds. The interaction of related piperazine derivatives with biological targets has been investigated (Chen et al., 2007).
properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-15-3-4-17(16(2)13-15)14-21-9-11-22(12-10-21)19-7-5-18(20)6-8-19/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXHSXRDQSUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354113 |
Source
|
Record name | 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine | |
CAS RN |
52899-80-6 |
Source
|
Record name | 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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